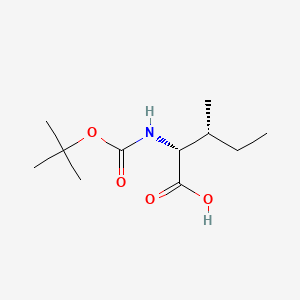

Boc-D-isoleucina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

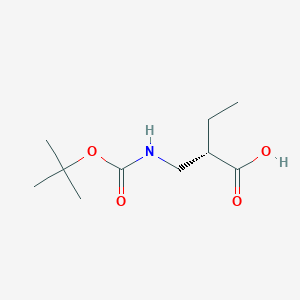

Boc-D-isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . It has a molecular weight of 231.29 and its empirical formula is C11H21NO4 .

Synthesis Analysis

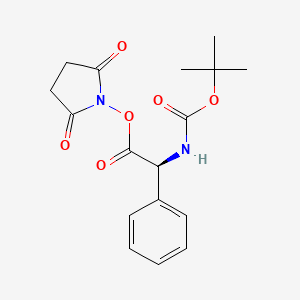

The synthesis of Boc-D-isoleucine involves the use of N,N′-Dicyclohexylcarbodiimide and hydroxybenzotriazole for the amination of the free COOH group of N-tert-butyloxyoxycarbonyl-L-isoleucine . This process yields corresponding amides. The deprotection of N-tert-butyloxyoxycarbonyl groups with AcOH then yields related amine derivatives .

Molecular Structure Analysis

The molecular structure of Boc-D-isoleucine is represented by the empirical formula C11H21NO4 . The CAS number for Boc-D-isoleucine is 55721-65-8 .

Chemical Reactions Analysis

Boc-D-isoleucine is involved in various chemical reactions. For instance, it plays a role in Boc solid-phase peptide synthesis and C-H Activation . It is also used in the preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups .

Physical and Chemical Properties Analysis

Boc-D-isoleucine appears as a white to off-white powder . It has a molecular weight of 231.30 and its optical rotation is [a]D25 = -3.7 ± 1º (C=1 in MeOH) .

Aplicaciones Científicas De Investigación

Síntesis de péptidos

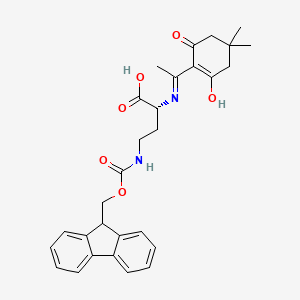

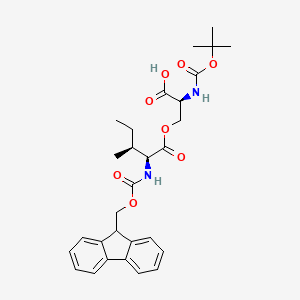

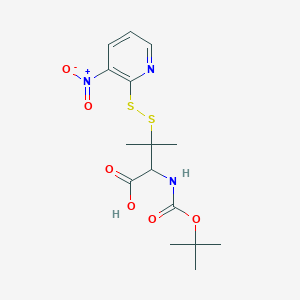

Boc-D-Ile-OH se usa ampliamente en el campo de la síntesis de péptidos. El grupo Boc (terc-butoxicarbonilo) actúa como un grupo protector para el aminoácido durante el proceso de síntesis. Evita reacciones secundarias no deseadas protegiendo el grupo funcional amina. Este compuesto es particularmente útil en la síntesis de péptidos en fase sólida, donde puede incorporarse a péptidos y luego desprotegerse selectivamente en una etapa posterior sin perturbar otros grupos protectores {svg_1}.

Mecanismo De Acción

Target of Action

Boc-D-Isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways . The primary targets of Boc-D-Isoleucine are likely to be the same proteins and enzymes that interact with isoleucine in the body .

Mode of Action

It’s known that boc-d-isoleucine is utilized in boc solid phase peptide synthesis (spps) . In this process, Boc-D-Isoleucine is incorporated into the desired peptide or protein structure, contributing to its overall function .

Biochemical Pathways

Boc-D-Isoleucine, as a derivative of isoleucine, may be involved in the same biochemical pathways as isoleucine. Isoleucine, along with other BCAAs, is involved in various metabolic pathways . For instance, isoleucine is converted into 2-keto-3-methylvalerate through transamination, a process catalyzed by branched-chain aminotransferase . This compound is then further processed by the branched-chain ketoacid dehydrogenase complex .

Result of Action

The result of Boc-D-Isoleucine’s action is likely to be dependent on the specific peptide or protein into which it is incorporated. By contributing to the structure of these molecules, Boc-D-Isoleucine can influence their function .

Action Environment

The action, efficacy, and stability of Boc-D-Isoleucine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other compounds in the environment can potentially interact with Boc-D-Isoleucine and influence its action .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

The cellular effects of Boc-D-isoleucine are not fully understood due to limited research. Isoleucine, a branched-chain amino acid (BCAA) similar to Boc-D-isoleucine, has been found to have significant effects on cells. For instance, isoleucine has been shown to be a major source of nuclear propionyl-CoA and histone propionylation .

Molecular Mechanism

The Boc group is an acid-labile protecting group used in organic synthesis .

Metabolic Pathways

Boc-D-isoleucine is likely involved in metabolic pathways similar to those of isoleucine. Isoleucine, leucine, and valine are BCAAs that share common transport systems for amino acid absorption due to the similar structure of their side chains . They also share enzymes for catabolizing the first two steps in the metabolic pathway .

Subcellular Localization

Research has shown that isoleucine is a major source of nuclear propionyl-CoA , suggesting that isoleucine and possibly Boc-D-isoleucine may localize to the nucleus.

Propiedades

IUPAC Name |

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)